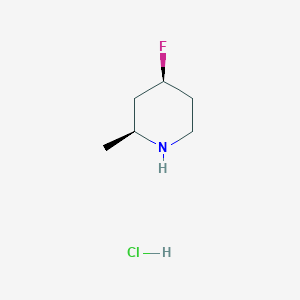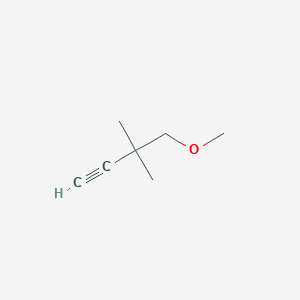
(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of a fluorine atom at the 4th position and a methyl group at the 2nd position on the piperidine ring, along with a hydrochloride salt form. The stereochemistry of the compound is denoted by the (2S,4S) configuration, indicating the spatial arrangement of the substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride typically involves chiral separation techniques to obtain the desired enantiomer. One common method is the use of chiral catalysts or chiral auxiliaries to induce the desired stereochemistry during the synthesis. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chiral separation processes, such as preparative-scale chromatography or crystallization-based methods. These methods are optimized to achieve high yields and purity of the desired enantiomer. The use of advanced techniques such as enantioselective liquid-liquid extraction and membrane resolution methods can also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
(2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique stereochemistry.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to (2S,4S)-4-fluoro-2-methyl-piperidine;hydrochloride include:
- (2S,4R)-4-fluoro-2-methyl-piperidine
- (2S,4S)-4-hydroxy-2-methyl-piperidine
- (2S,4S)-4-chloro-2-methyl-piperidine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding interactions, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H13ClFN |
|---|---|
Poids moléculaire |
153.62 g/mol |
Nom IUPAC |
(2S,4S)-4-fluoro-2-methylpiperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c1-5-4-6(7)2-3-8-5;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m0./s1 |
Clé InChI |
FLPHBJKZYAFDDP-GEMLJDPKSA-N |
SMILES isomérique |
C[C@H]1C[C@H](CCN1)F.Cl |
SMILES canonique |
CC1CC(CCN1)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2-(4-Fluorophenyl)-2-oxoethyl]malononitrile](/img/structure/B12098621.png)


![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]carbamate](/img/structure/B12098625.png)

![1-[3-(2-Phenoxyethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B12098634.png)





